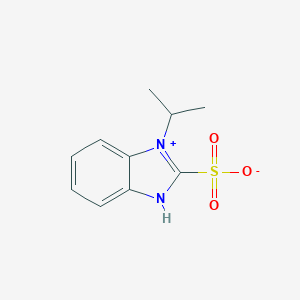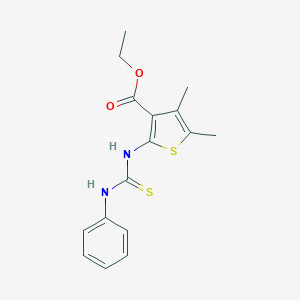
(2-Aminophenyl)(diphenyl)methanol
Vue d'ensemble
Description
“(2-Aminophenyl)(diphenyl)methanol” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known as Mianserin Hydrochloride Impurity C and is used in the production of antidepressants .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 275.35 . It is recommended to be stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Synthesis and Material Preparation
- Improved Synthesis and Application in Polymer Chemistry : (4-Ethenylphenyl)diphenyl methanol, a derivative of (2-Aminophenyl)(diphenyl)methanol, has been improved in synthesis. It is used in preparing trityl functionalized polystyrene containing a flexible tetrahydrofuran cross-linker, suitable for solid-phase organic synthesis (Manzotti, Reger, & Janda, 2000).
Catalysis and Organic Synthesis
Catalysis in Organic Reactions : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, a related compound, is synthesized and evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This approach achieved high enantioselectivity in several reactions, demonstrating its potential as a chiral catalyst (Wang et al., 2008).
Organocatalysis in Asymmetric Reactions : Derivatives of (S)-diphenyl(pyrrolidin-2-yl)methanol, which structurally resemble this compound, are synthesized and evaluated as bifunctional organocatalysts in asymmetric Michael and Mannich reactions (Reyes-Rangel, Vargas-Caporali, & Juaristi, 2016).
Environmental and Material Applications
Environmental Remediation : A study on catalytic and electrocatalytic hydrogenolysis of brominated diphenyl ethers, which are environmental pollutants, using palladium catalysts explores methods for debromination, highlighting the potential environmental applications (Bonin et al., 2005).
Organoselenium-Catalyzed Reactions : Chiral tetrahydroselenophene based on (S)-diphenyl(tetrahydroselenophen-2-yl)methanol, similar in structure to this compound, was used in asymmetric cyclopropanation reactions. This represents a novel application in organoselenium-catalyzed reactions (Cheng, Tseng, & Chein, 2021).
Photophysical and Material Studies
- Study of Photophysical Properties : Research on novel fluorescent derivatives based on this compound analogs provides insights into photophysical properties and applications in material sciences (Padalkar, Lanke, Chemate, & Sekar, 2015).
Safety and Hazards
The safety data sheet for a similar compound, 2-Aminobenzyl alcohol, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment as required, avoid breathing dust, and wash thoroughly after handling .
Relevant Papers One relevant paper discusses the structure–activity relationship of (2-nitrophenyl)methanol derivatives as inhibitors of PqsD in Pseudomonas aeruginosa . This study demonstrates the potential of (2-nitrophenyl)methanol as a new tool for synthesising complex carbonyl compounds .
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit cholinesterase activity , suggesting that (2-Aminophenyl)(diphenyl)methanol might interact with similar targets.
Mode of Action
If it acts similarly to related compounds, it may inhibit the activity of certain enzymes, leading to changes in cellular processes .
Biochemical Pathways
If it acts as a cholinesterase inhibitor like similar compounds, it could affect neurotransmission processes .
Result of Action
If it acts as a cholinesterase inhibitor, it could potentially alter neurotransmission and other related cellular processes .
Propriétés
IUPAC Name |
(2-aminophenyl)-diphenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMIZPPNAOUDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-[(2,4-difluorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B366391.png)
![8-ethyl-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366412.png)
![5,8-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366414.png)
![5-Benzyl-8-fluoro-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366422.png)
![8-fluoro-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B366424.png)

![5-(4-ethylphenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(2-hydroxyethoxy)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B366453.png)

![N-[(4-bromophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B366466.png)

![Methyl 2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate](/img/structure/B366476.png)
![5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B366488.png)
![ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B366492.png)
![N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine](/img/structure/B366497.png)
